

Solubility of 1-bromo-2-chlorobenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-chlorobenzene**

Cat. No.: **B145985**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1-Bromo-2-chlorobenzene** in Organic Solvents

Abstract

1-Bromo-2-chlorobenzene is a key halogenated aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its efficacy in these applications is fundamentally linked to its behavior in solution, making a comprehensive understanding of its solubility profile essential for process optimization, reaction design, and purification. This technical guide provides an in-depth analysis of the solubility of **1-bromo-2-chlorobenzene**. It covers the core physicochemical principles governing its dissolution, discusses its expected solubility in various classes of organic solvents, and presents a rigorous, self-validating experimental protocol for the precise quantitative determination of its solubility parameters. While extensive quantitative data is not readily available in public literature, this guide equips researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize its solubility for their specific applications.

Introduction to 1-Bromo-2-chlorobenzene: Physicochemical Profile

1-Bromo-2-chlorobenzene (o-bromochlorobenzene) is a dihalogenated benzene derivative with the chemical formula C₆H₄BrCl.[3] The presence and ortho positioning of the bromine and

chlorine substituents on the benzene ring create a unique electronic and steric environment, influencing its reactivity and physical properties.^[3] It is a crucial building block in organic synthesis, valued for its ability to participate in various coupling and substitution reactions.^{[2][4]} A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-Bromo-2-chlorobenzene**

Property	Value	Reference(s)
CAS Number	694-80-4	[5][6]
Molecular Formula	C ₆ H ₄ BrCl	[7]
Molecular Weight	191.45 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Density (at 20-25 °C)	1.58 - 1.65 g/mL	[2][3]
Boiling Point	203 - 206 °C	[3][5]
Melting Point	Approx. -13 °C	[5]
Water Solubility	Insoluble (approx. 0.045 g/L at 25°C)	[3][8]

Fundamental Principles of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a practical guideline, suggesting that substances with similar polarities are more likely to be miscible.^[9]

For **1-bromo-2-chlorobenzene**, the primary intermolecular forces at play are:

- London Dispersion Forces: As a relatively large molecule with a significant electron cloud, these are the predominant forces and are strongest in nonpolar solvents.
- Dipole-Dipole Interactions: The electronegative halogen atoms induce a molecular dipole, allowing for electrostatic interactions with other polar molecules.

- Halogen- π Interactions: The electron-poor region of the covalently bonded halogen atoms can interact favorably with the electron-rich π -systems of aromatic solvents.

Its very low water solubility is a direct consequence of these properties. The strong hydrogen bonding network of water (strong solvent-solvent interactions) is energetically difficult to disrupt for a non-polar, non-hydrogen bonding molecule like **1-bromo-2-chlorobenzene**.^[3]

Solubility Profile of 1-Bromo-2-chlorobenzene

A precise, comparative set of quantitative solubility data for **1-bromo-2-chlorobenzene** across a wide range of organic solvents is not extensively documented in publicly available literature. ^[10] However, based on its molecular structure and established chemical principles, a robust qualitative and predictive profile can be established. The compound is known to be soluble in common organic solvents such as ethers, dichloromethane, and chloroform.^[3]

Qualitative Solubility and Predictive Analysis

- Nonpolar Solvents (e.g., Hexane, Toluene): **1-Bromo-2-chlorobenzene** is expected to exhibit high solubility in these solvents. The dissolution is driven by favorable London dispersion forces between the solute and solvent, which are strong enough to overcome the solute-solute interactions. Aromatic solvents like toluene may offer enhanced solubility due to potential π - π stacking and halogen- π interactions.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated. These solvents possess a significant dipole moment, allowing for favorable dipole-dipole interactions with the polar C-X bonds of **1-bromo-2-chlorobenzene**.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected.^[1] While these solvents are polar, their primary intermolecular forces are strong hydrogen bonds. **1-Bromo-2-chlorobenzene** can interact via dipole-dipole and dispersion forces but cannot participate in hydrogen bonding, which may limit its solubility compared to polar aprotic solvents.

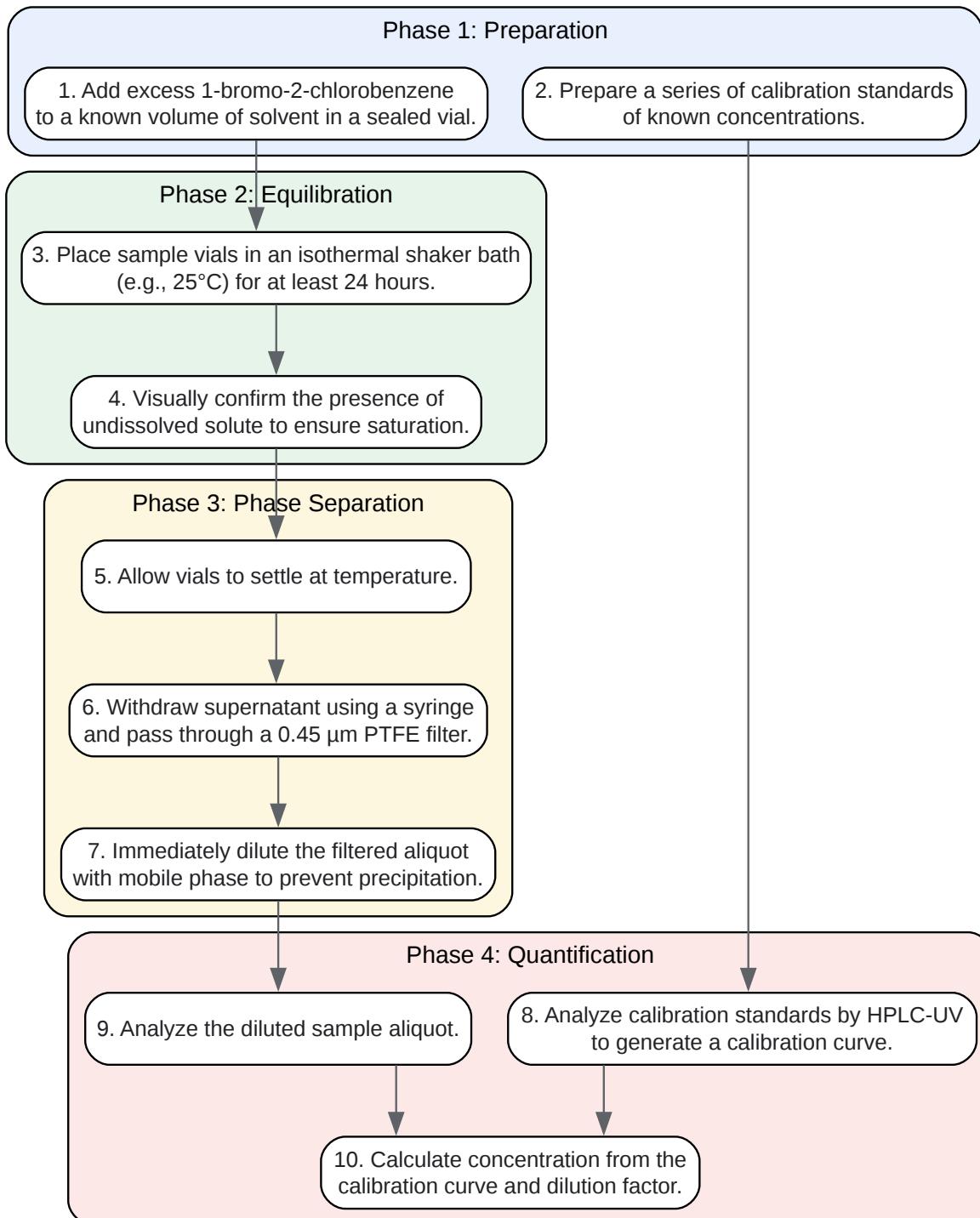
Quantitative Solubility Data Framework

For mission-critical applications in research and development, experimental determination of solubility is indispensable. Table 2 provides a standardized framework for recording these

crucial empirical data points. The subsequent sections of this guide provide a detailed protocol for generating this data.

Table 2: Experimentally Determined Solubility of **1-Bromo-2-chlorobenzene** (Template)

Solvent	Solvent Polarity Index (P') ^{[11][12]}	Dielectric Constant (ϵ) ^{[13][14]}	Solubility at 25°C (g/100 mL)	Observations
n-Hexane	0.1	1.9	User-determined value	
Toluene	2.4	2.4	User-determined value	
Diethyl Ether	2.8	4.3	User-determined value	
Dichloromethane	3.1	9.1	User-determined value	
Tetrahydrofuran (THF)	4.0	7.5	User-determined value	
Acetone	5.1	20.7	User-determined value	
Ethanol	4.3	24.6	User-determined value	
Methanol	5.1	32.7	User-determined value	
Acetonitrile	5.8	37.5	User-determined value	


Experimental Methodology for Solubility Determination

This section outlines a robust, self-validating protocol for the equilibrium solubility determination of **1-bromo-2-chlorobenzene**, adapted from standard laboratory methodologies. The workflow is designed to ensure accuracy and reproducibility.

Causality and Experimental Design

The chosen method is the isothermal shake-flask method, a gold standard for equilibrium solubility measurement. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, separate the excess solid, and accurately quantify the concentration of the dissolved solute in the supernatant. Temperature control is critical, as solubility is temperature-dependent. Quantification via High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its high sensitivity, specificity, and accuracy for aromatic compounds.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 694-80-4: 1-Bromo-2-chlorobenzene | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 7. 1-Bromo-2-chlorobenzene | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polarity Index [macro.lsu.edu]
- 12. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 1-bromo-2-chlorobenzene in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145985#solubility-of-1-bromo-2-chlorobenzene-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com